N'-(4-hydroxyphenyl)benzenecarboximidamide hydroiodide
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Overview
Description
N’-(4-hydroxyphenyl)benzenecarboximidamide hydroiodide is a chemical compound with the molecular formula C13H13IN2O. It is known for its unique structure, which includes a hydroxyphenyl group and a benzenecarboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxyphenyl)benzenecarboximidamide hydroiodide typically involves the reaction of 4-hydroxyaniline with benzenecarboximidamide in the presence of hydroiodic acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(4-hydroxyphenyl)benzenecarboximidamide hydroiodide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzenecarboximidamide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N’-(4-hydroxyphenyl)benzenecarboximidamide hydroiodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-(4-hydroxyphenyl)benzenecarboximidamide hydroiodide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)benzenesulfonamide
- N-(4-hydroxyphenyl)benzamide
- N-(4-hydroxyphenyl)benzylamine
Uniqueness
N’-(4-hydroxyphenyl)benzenecarboximidamide hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
64593-91-5 |
---|---|
Molecular Formula |
C13H13IN2O |
Molecular Weight |
340.16 g/mol |
IUPAC Name |
N'-(4-hydroxyphenyl)benzenecarboximidamide;hydroiodide |
InChI |
InChI=1S/C13H12N2O.HI/c14-13(10-4-2-1-3-5-10)15-11-6-8-12(16)9-7-11;/h1-9,16H,(H2,14,15);1H |
InChI Key |
XSAVGQOJOWHEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)O)N.I |
Origin of Product |
United States |
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